molecular formula C7H7FN2O2 B13674380 2-Fluoro-6-methoxyisonicotinamide

2-Fluoro-6-methoxyisonicotinamide

Cat. No.: B13674380
M. Wt: 170.14 g/mol
InChI Key: KBPFGNKZAOYNEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxyisonicotinamide typically involves the introduction of fluorine and methoxy groups into the isonicotinamide structure. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxyisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

2-Fluoro-6-methoxyisonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyisonicotinamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxyisonicotinamide is unique due to its specific combination of fluorine and methoxy groups attached to an isonicotinamide core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C7H7FN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11)

InChI Key

KBPFGNKZAOYNEX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)N)F

Origin of Product

United States

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